3-(2-Methoxyphenoxy)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

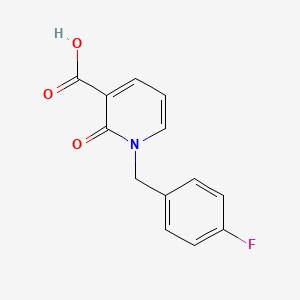

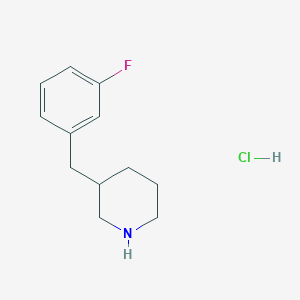

3-(2-Methoxyphenoxy)pyrrolidine is a chemical compound with the linear formula C11H15O2N1 . It is used in laboratory chemicals and for the synthesis of substances .

Molecular Structure Analysis

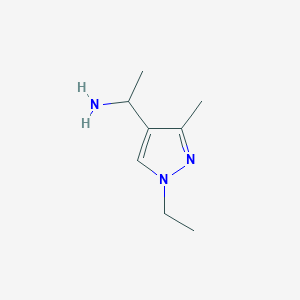

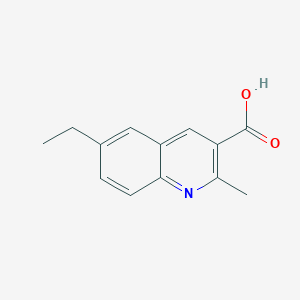

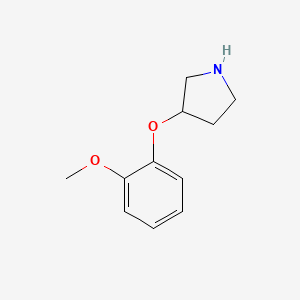

The molecular structure of 3-(2-Methoxyphenoxy)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a methoxyphenyl group . The compound has a molecular weight of 193.24 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Methoxyphenoxy)pyrrolidine include a molecular weight of 193.24 g/mol, a XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 30.5 Ų .

科学的研究の応用

Synthesis and Anti-inflammatory Activities

Researchers have developed a series of compounds related to 3-(2-Methoxyphenoxy)pyrrolidine, focusing on their potential as anti-inflammatory and analgesic agents. These compounds, including derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have shown dual inhibitory activity against prostaglandin and leukotriene synthesis. Some of these compounds displayed anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, indicating their potential as safer alternatives for clinical applications (Ikuta et al., 1987).

Antibacterial Activity of Derivatives

In the realm of antibacterial research, novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from compounds like 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, have shown significant antimicrobial activity against various bacteria. These derivatives, which include 2-methoxy and 2-phenoxy variants, demonstrated minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential as effective antibacterial agents (Bogdanowicz et al., 2013).

将来の方向性

Pyrrolidine derivatives, including 3-(2-Methoxyphenoxy)pyrrolidine, continue to be of interest in drug research and development . The versatility of the pyrrolidine scaffold allows for the design of new compounds with different biological profiles . Future research will likely continue to explore the potential of pyrrolidine derivatives in the treatment of various diseases .

特性

IUPAC Name |

3-(2-methoxyphenoxy)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLANOFAQNVDAQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenoxy)pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。